molecular formula C10H21N3O5 B605866 Azido-PEG5-alcohol CAS No. 86770-68-5

Azido-PEG5-alcohol

Cat. No.: B605866
CAS No.: 86770-68-5
M. Wt: 263.29
InChI Key: JTGGTGKXQQGEHB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Azido-PEG5-alcohol is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The primary targets of this compound are molecules containing Alkyne, DBCO, or BCN groups .

Mode of Action

This compound contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction can also occur with molecules containing DBCO or BCN groups through a process known as Strain-promoted alkyne-azide cycloaddition (SPAAC) .

Biochemical Pathways

In the context of ADCs, this compound serves as a linker between the antibody and the cytotoxin . For PROTACs, it connects two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

As a peg derivative, it is expected to have good solubility in aqueous media .

Result of Action

The result of this compound’s action is the formation of a stable triazole linkage . This linkage is crucial in the function of ADCs and PROTACs, enabling the selective delivery of cytotoxins to cancer cells (in the case of ADCs) or the targeted degradation of specific proteins (in the case of PROTACs) .

Action Environment

The action of this compound is influenced by the presence of copper ions, which catalyze the azide-alkyne cycloaddition reaction . Additionally, the presence of molecules containing Alkyne, DBCO, or BCN groups is necessary for the compound to function

Biochemical Analysis

Biochemical Properties

Azido-PEG5-alcohol plays a crucial role in biochemical reactions, particularly in the formation of antibody-drug conjugates (ADCs) and PROTACs . The azide group in this compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups .

Cellular Effects

The exact cellular effects of this compound are not well-documented. As a component of ADCs and PROTACs, it can influence cell function indirectly. ADCs and PROTACs can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound itself does not exert effects at the molecular level. It forms a part of larger molecules like ADCs and PROTACs that do. These larger molecules can have binding interactions with biomolecules, cause enzyme inhibition or activation, and bring about changes in gene expression .

Temporal Effects in Laboratory Settings

As a component of ADCs and PROTACs, it can indirectly influence long-term cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

As a component of ADCs and PROTACs, it can indirectly influence the effects observed at different dosages .

Metabolic Pathways

As a component of ADCs and PROTACs, it can indirectly influence metabolic flux or metabolite levels .

Transport and Distribution

As a component of ADCs and PROTACs, it can indirectly influence its localization or accumulation .

Subcellular Localization

As a component of ADCs and PROTACs, it can indirectly influence its activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG5-alcohol can be synthesized through a multi-step process involving the reaction of PEG with azide and hydroxyl functional groups. The general synthetic route involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Properties

IUPAC Name

2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O5/c11-13-12-1-3-15-5-7-17-9-10-18-8-6-16-4-2-14/h14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGGTGKXQQGEHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743978
Record name 14-Azido-3,6,9,12-tetraoxatetradecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86770-68-5
Record name 14-Azido-3,6,9,12-tetraoxatetradecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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